N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyrazole with benzylamine and a suitable carboxylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, targeting Mycobacterium tuberculosis.
Biological Studies: The compound is used in studying the mechanisms of bacterial resistance and the development of new antibiotics.
Chemical Biology: It serves as a probe in various biochemical assays to understand cellular processes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MmpL3 in Mycobacterium tuberculosis, which is essential for the transport of mycolic acids. This inhibition disrupts the bacterial cell wall synthesis, leading to bactericidal effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Another compound in the same family with similar biological activities.
N-benzyl-6’,7’-dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran]: Known for its bactericidal efficacy against Mycobacterium tuberculosis.
Uniqueness
N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN4O |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
N-benzyl-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11ClN4O/c15-11-12(18-19-8-4-7-16-13(11)19)14(20)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20) |
InChI Key |
RZLPGZTXPZZZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=C2Cl |
Origin of Product |
United States |
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